molecular formula C11H12O2 B13055848 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13055848
M. Wt: 176.21 g/mol
InChI Key: MWXYUIGGCLHWEP-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H14O2 It is a derivative of indanone, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2-position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindanone and methanol.

    Methoxylation: The key step involves the introduction of the methoxy group at the 4-position. This can be achieved through a nucleophilic substitution reaction using methanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Methanol with NaH or KOtBu.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted indanone derivatives.

Scientific Research Applications

4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    Signal Transduction: Modulating signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, leading to variations in its biological activity and applications.

Uniqueness

4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-methoxy-2-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O2/c1-7-6-9-8(11(7)12)4-3-5-10(9)13-2/h3-5,7H,6H2,1-2H3

InChI Key

MWXYUIGGCLHWEP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=CC=C2OC

Origin of Product

United States

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